
8-Bromo-5,6-difluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-5,6-difluoroquinoline is a fluorinated quinoline derivative with the molecular formula C9H4BrF2N . This compound is part of the broader class of quinolines, which are known for their diverse biological activities and applications in medicinal chemistry . The incorporation of bromine and fluorine atoms into the quinoline structure enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research and industrial applications .
Méthodes De Préparation
The synthesis of 8-Bromo-5,6-difluoroquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and fluorination of quinoline derivatives. For instance, the preparation of 8-bromo-5,6-difluoro-2-methylquinoline involves the following steps :
Acylation: Starting with 3,4-difluoroaniline, acylation is performed to produce 3,4-difluoroacetoanilide.
Bromination: The acetoanilide is then brominated to form 3,4-difluoro-6-bromoacetoanilide.
Cyclization: The brominated acetoanilide undergoes cyclization in the presence of an oxidizer, such as sulfuric acid, to form the quinoline ring structure.
Industrial production methods often involve optimizing these steps to increase yield and reduce costs, making the process suitable for large-scale manufacturing .
Analyse Des Réactions Chimiques
8-Bromo-5,6-difluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the quinoline ring can be displaced by nucleophiles, leading to the formation of substituted quinoline derivatives.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts for cross-coupling, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
8-Bromo-5,6-difluoroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those with antibacterial and antineoplastic activities.
Biological Research: The compound is studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Industrial Applications: It is used in the development of materials such as liquid crystals and dyes.
Mécanisme D'action
The mechanism of action of 8-Bromo-5,6-difluoroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The incorporation of fluorine atoms enhances its binding affinity to these targets, leading to increased biological activity . The exact pathways involved depend on the specific application and target, but generally, the compound acts by inhibiting enzyme activity or disrupting cellular processes .
Comparaison Avec Des Composés Similaires
8-Bromo-5,6-difluoroquinoline can be compared to other fluorinated quinolines, such as:
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
What sets this compound apart is the presence of both bromine and fluorine atoms, which confer unique chemical reactivity and biological activity . This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C9H4BrF2N |
|---|---|
Poids moléculaire |
244.03 g/mol |
Nom IUPAC |
8-bromo-5,6-difluoroquinoline |
InChI |
InChI=1S/C9H4BrF2N/c10-6-4-7(11)8(12)5-2-1-3-13-9(5)6/h1-4H |
Clé InChI |
KUZBEYXULBIVJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=CC(=C2N=C1)Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


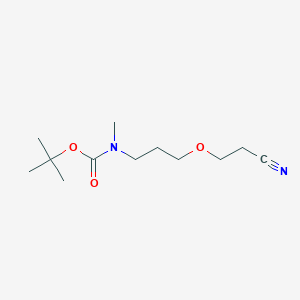
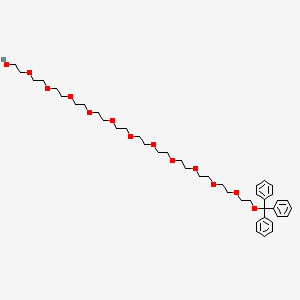
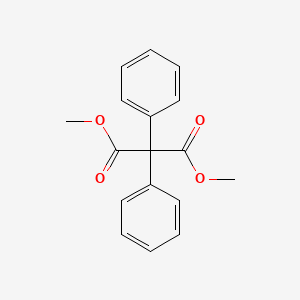
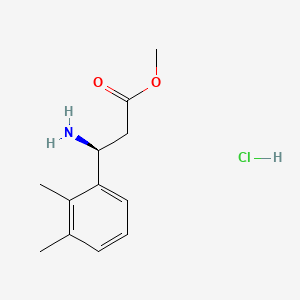
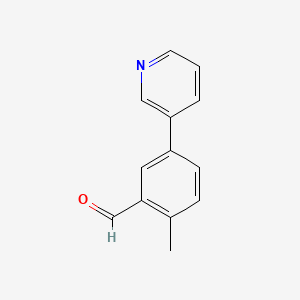
![(1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride](/img/structure/B14021771.png)
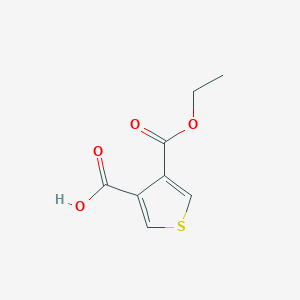

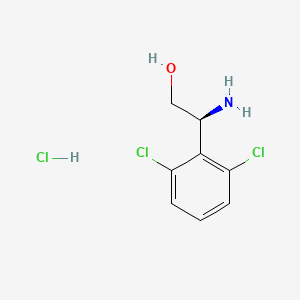
![1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14021797.png)
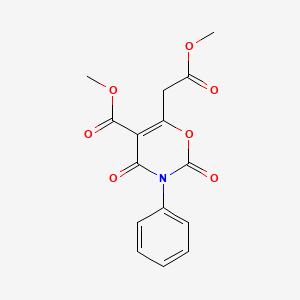
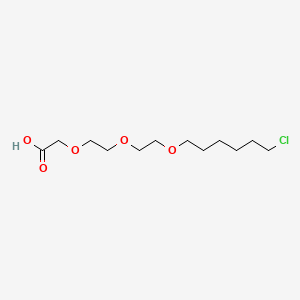

![5-[(Dicyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14021818.png)
